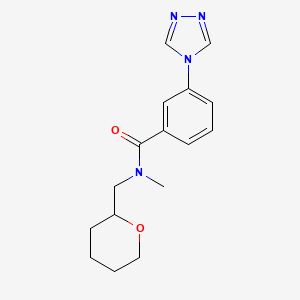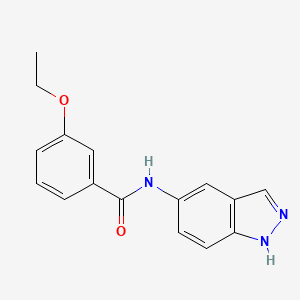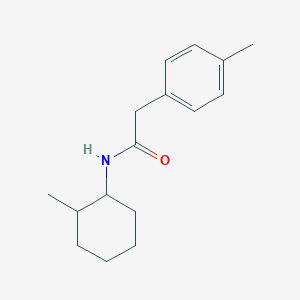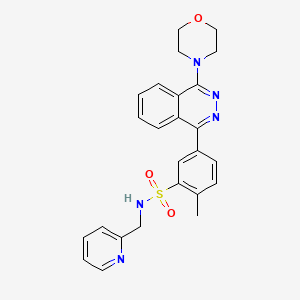![molecular formula C24H24Cl2N2O2 B5396328 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B5396328.png)
1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine, also known as DCPIB, is a potent inhibitor of volume-regulated anion channels (VRACs). VRACs are ion channels that are involved in the regulation of cell volume and are present in a wide range of cells, including neurons, glial cells, and cancer cells. DCPIB has been extensively studied for its potential therapeutic applications in various diseases, including stroke, epilepsy, and cancer.
作用机制
1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine inhibits VRACs by binding to a specific site on the channel protein, thereby blocking the influx of chloride ions into the cell. This leads to a reduction in cell volume and a decrease in cell proliferation and migration.
Biochemical and Physiological Effects
1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine has been shown to have a range of biochemical and physiological effects in various cell types. In neurons, 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine reduces the influx of chloride ions and reduces the severity of ischemic stroke. In cancer cells, 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine induces cell cycle arrest and apoptosis, leading to a reduction in tumor growth and proliferation. In cardiac cells, 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine reduces the risk of arrhythmia by inhibiting VRACs.
实验室实验的优点和局限性
1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine has several advantages for lab experiments, including its potency and specificity for VRACs, its ability to cross the blood-brain barrier, and its low toxicity. However, 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine also has some limitations, including its relatively short half-life and its potential to interact with other ion channels and transporters.
未来方向
There are several potential future directions for research on 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine. One area of interest is the development of more potent and selective VRAC inhibitors based on the structure of 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine. Another area of interest is the investigation of the role of VRACs in other diseases, such as cystic fibrosis and sickle cell disease. Additionally, the potential use of 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine as a therapeutic agent in combination with other drugs for the treatment of cancer and other diseases warrants further investigation.
合成方法
1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine can be synthesized by a multistep process involving the reaction of 3-(3-chlorophenyl)acrylic acid with 2,5-dimethylpiperazine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with acetic anhydride to obtain the final product.
科学研究应用
1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine has been extensively studied for its potential therapeutic applications in various diseases. In stroke, 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine has been shown to reduce brain damage by inhibiting VRACs and reducing the influx of chloride ions into neurons. In epilepsy, 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine has been shown to reduce seizure activity by inhibiting VRACs in the hippocampus. In cancer, 1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O2/c1-17-15-28(24(30)12-10-20-6-4-8-22(26)14-20)18(2)16-27(17)23(29)11-9-19-5-3-7-21(25)13-19/h3-14,17-18H,15-16H2,1-2H3/b11-9+,12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJADBZZIRPZWRT-WGDLNXRISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C=CC2=CC(=CC=C2)Cl)C)C(=O)C=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1N(CC(N(C1)C(=O)/C=C/C2=CC(=CC=C2)Cl)C)C(=O)/C=C/C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5396246.png)


![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3,5-dimethyl-4-isoxazolyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5396262.png)
![4-(5-methylpyridin-2-yl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5396267.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol](/img/structure/B5396272.png)
![7-acetyl-3-(ethylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5396273.png)

![2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5396284.png)
![5-methyl-N-(2-morpholinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5396298.png)
![1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5396305.png)

![2-(2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5396330.png)
